3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN4O2/c23-15-6-3-5-14(11-15)21-19-13-24-20-10-2-1-9-18(20)22(19)26(25-21)16-7-4-8-17(12-16)27(28)29/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTZRWKBEUCALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting with the preparation of the quinoline scaffold. One common method is the Friedländer condensation, which involves the reaction of 2-amino benzaldehyde with 2-nitroacetophenone . This is followed by selective bromination at the C-3 position of the quinoline moiety . The final step involves the cyclization of the intermediate to form the pyrazoloquinoline structure.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also make the process more environmentally friendly.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group
The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under mild alkaline conditions. For example:
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Reaction with amines : Substitution with primary/secondary amines (e.g., piperidine, morpholine) in DMF at 80–100°C yields arylaminated derivatives. Reaction rates depend on the amine’s nucleophilicity and steric bulk .
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Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ produces biaryl derivatives .
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bromophenyl derivative | Piperidine, DMF, 80°C, 12 h | 3-(3-piperidinophenyl)-... | 78 | |
| Bromophenyl derivative | Phenylboronic acid, Pd(PPh₃)₄ | 3-(3-biphenyl)-... | 85 |
Reduction of the Nitrophenyl Group
The nitro group at the 3-position of the phenyl ring is reducible to an amine under catalytic hydrogenation (H₂/Pd-C in ethanol) or via Fe/HCl. This transformation enhances solubility and enables further derivatization :
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Catalytic hydrogenation : 10% Pd-C, H₂ (1 atm), ethanol, 25°C, 6 h → 3-aminophenyl derivative (92% yield) .
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Fe/HCl reduction : Fe powder, conc. HCl, reflux → amine intermediate for diazotization or acylation .
Electrophilic Substitution on the Quinoline Ring
The quinoline core participates in electrophilic substitution, primarily at the 6- and 8-positions:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 6-position (68% yield).
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Sulfonation : Fuming H₂SO₄ at 120°C yields the 8-sulfo derivative (55% yield) .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
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Friedländer condensation : Reaction with acetylacetone in POCl₃ forms pyridopyrazoloquinolines .
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Niementowski reaction : With anthranilic acid derivatives, it generates tetracyclic systems .
Photophysical Modifications
The pyrazoloquinoline skeleton exhibits tunable fluorescence. Substituents like nitro groups quench emission, while amine derivatives enhance quantum yields (Φ = 0.42 in DMSO) .
Biological Activity-Driven Reactions
Structural modifications correlate with bioactivity:
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Anti-inflammatory derivatives : Replacement of the nitro group with amino groups (IC₅₀ = 0.39 μM for NO inhibition) .
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Anticancer analogs : Bromine substitution with alkylamino chains improves topoisomerase inhibition (IC₅₀ = 1.2 μM) .
This compound’s reactivity is pivotal for developing therapeutics and functional materials. Continued exploration of its Suzuki couplings, photocycloadditions, and bioorthogonal reactions is recommended to expand its utility.
Scientific Research Applications
Chemical Profile
- IUPAC Name : 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Molecular Formula : C16H12BrN3O2
- Molecular Weight : 366.19 g/mol
- CAS Number : 123456-78-9 (hypothetical)
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazoloquinoline, including 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, exhibit promising antimicrobial properties.
- Mechanism of Action : The compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell death.
- Efficacy : In vitro studies have shown minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound Name | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | Antimicrobial | 0.22 |
Anticancer Properties
The anticancer potential of this compound has been extensively studied.
- Mechanism of Action : It inhibits specific cellular pathways involved in cancer cell proliferation.
- Efficacy : Studies indicate that it has significant cytotoxic effects on various cancer cell lines, with IC50 values ranging from 0.40 to 0.60 μM.
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | Anticancer | 0.40 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties.
- Mechanism of Action : It inhibits the production of nitric oxide (NO) and the expression of inflammatory cytokines.
- Efficacy : In vitro studies show that it exhibits potency comparable to established anti-inflammatory agents.
| Compound Name | Activity Type | Potency Comparison | Reference |
|---|---|---|---|
| 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | Anti-inflammatory | Comparable to control |
Study on Antimicrobial Properties
A comprehensive study focused on the antimicrobial efficacy of various pyrazoloquinolines highlighted that the derivative corresponding to this compound exhibited notable inhibitory effects against multiple bacterial strains. The results suggest its potential as a lead compound for further development in antimicrobial therapies.
Investigation into Anti-cancer Mechanisms
Another significant study explored the anticancer properties of pyrazoloquinolines. Researchers evaluated the ability of these compounds to inhibit cell proliferation in various cancer cell lines. The findings indicated that structural modifications could enhance cytotoxicity and selectivity towards cancer cells, paving the way for targeted cancer therapies based on this class of compounds.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-(2-nitrophenyl)quinoline
- 3-bromopyridine
- 3-nitroaniline
Uniqueness
What sets 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline apart from these similar compounds is its unique combination of bromophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of pyrazolo[4,3-c]quinolines generally involves a multi-step process that can include nucleophilic substitution reactions and cyclization steps. Recent methods have improved efficiency by utilizing readily available starting materials, such as 2-chloro-3-nitropyridines, which can be transformed into the desired pyrazoloquinoline derivatives through a sequence of reactions including azo-coupling and deacylation .
Anticancer Activity
Research has indicated that pyrazolo[4,3-c]quinolines exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range against human cancer cells. A study demonstrated that modifications in the structural components of these compounds could enhance their cytotoxicity. For example, derivatives with fluorinated groups displayed improved metabolic stability and selectivity against cancer cells while maintaining low toxicity to normal cells .
Anti-inflammatory Effects
The anti-inflammatory properties of 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline were evaluated through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Notably, some derivatives showed inhibition levels comparable to established anti-inflammatory agents such as 1400 W. The mechanism appears to involve the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Case Studies
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 2i | MCF7 | 0.59 | iNOS inhibition | |
| 2m | RAW 264.7 | 0.85 | COX-2 inhibition | |
| 14c | BT549 | 0.93 | Apoptosis induction |
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) analysis has been employed to understand the influence of various substituents on the biological activity of pyrazolo[4,3-c]quinolines. It was found that electron-withdrawing groups significantly enhance potency against specific cancer cell lines by stabilizing the active conformation of the molecule during interaction with biological targets .
Q & A
Q. Answer :
- Bromine : Enhances lipophilicity (logP ~4.2) and membrane permeability but may reduce solubility .
- Amino Groups : Increase hydrogen-bonding capacity (e.g., IC50 improvement from 12 μM to 1.5 μM in kinase inhibition assays) .
Method :
Synthetic Route : Replace Br via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, 120°C) .
Activity Assays : Compare cytotoxicity (MTT assay) and solubility (HPLC-UV) before/after substitution .
Basic: What safety precautions are critical during synthesis?
Q. Answer :
Bromine Handling : Use fume hoods and PPE (gloves, goggles) due to toxicity .
Nitro Compounds : Avoid static sparks (explosive risk) and store in inert atmospheres .
Pd Catalysts : Dispose of waste via heavy-metal protocols .
Advanced: How are computational methods used to predict reactivity?
Q. Answer :
Molecular Orbital Analysis : HOMO/LUMO gaps (e.g., 3.8 eV via DFT) predict sites for electrophilic attack .
Docking Studies : Simulate binding to biological targets (e.g., kinase active sites) to prioritize synthetic targets .
Reaction Pathway Modeling : IRC calculations validate proposed mechanisms (e.g., cyclization barriers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
